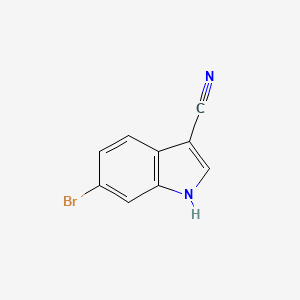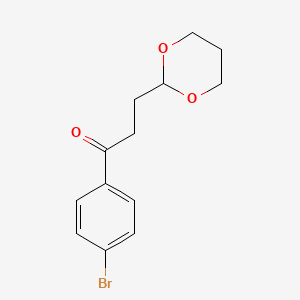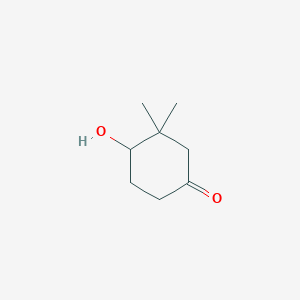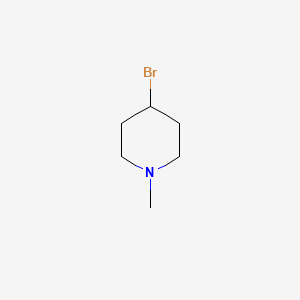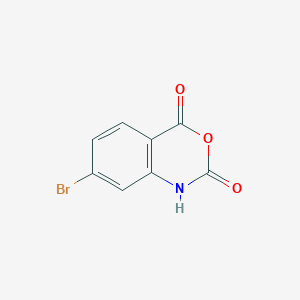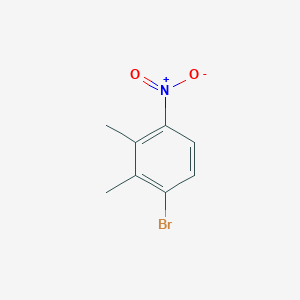
1-溴-2,3-二甲基-4-硝基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,3-dimethyl-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industry.
科学研究应用
1-Bromo-2,3-dimethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
The primary target of 1-Bromo-2,3-dimethyl-4-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of 1-Bromo-2,3-dimethyl-4-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the benzene ring with an electrophile, resulting in the formation of a substituted benzene ring .
Pharmacokinetics
Like other nitro compounds, it is expected to have a high dipole moment, which could influence its bioavailability .
Result of Action
The result of the action of 1-Bromo-2,3-dimethyl-4-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with different properties, depending on the nature of the substituent .
Action Environment
The action of 1-Bromo-2,3-dimethyl-4-nitrobenzene can be influenced by various environmental factors. For instance, the rate of electrophilic aromatic substitution reactions can be affected by the temperature and the nature of the solvent . Additionally, the presence of other substituents on the benzene ring can also influence the compound’s reactivity .
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,3-dimethyl-4-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of 1-Bromo-2,3-dimethyl-4-nitrobenzene often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, ensures the production of high-quality 1-Bromo-2,3-dimethyl-4-nitrobenzene suitable for various applications .
化学反应分析
Types of Reactions
1-Bromo-2,3-dimethyl-4-nitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Products include 2,3-dimethyl-4-nitrophenol, 2,3-dimethyl-4-nitroaniline, and 2,3-dimethyl-4-nitrothiophenol.
Reduction: The major product is 1-bromo-2,3-dimethyl-4-aminobenzene.
Oxidation: The major products are 2,3-dimethyl-4-nitrobenzoic acid and related carboxylic acids.
相似化合物的比较
Similar Compounds
- 1-Bromo-4-nitrobenzene
- 1-Bromo-2,4-dimethyl-3-nitrobenzene
- 1-Bromo-2,4-dinitrobenzene
Uniqueness
1-Bromo-2,3-dimethyl-4-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and selectivity in chemical reactions. The presence of both methyl groups and a nitro group on the benzene ring provides a distinct electronic environment, making it valuable for specific synthetic applications .
属性
IUPAC Name |
1-bromo-2,3-dimethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSZBOYJFKZYQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
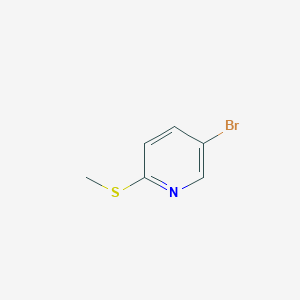
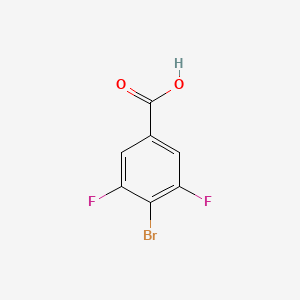
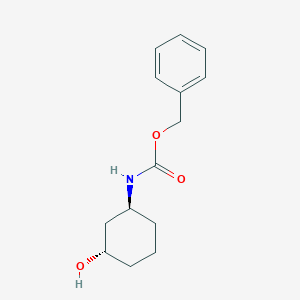


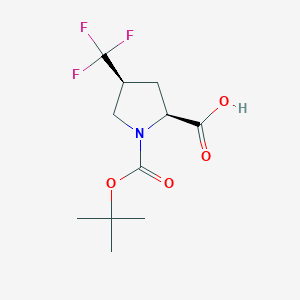
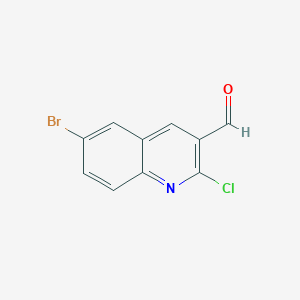
![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)
